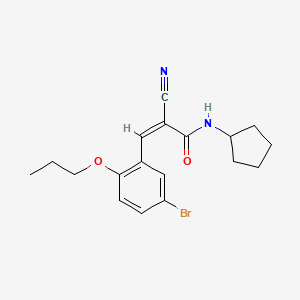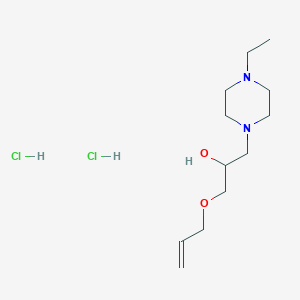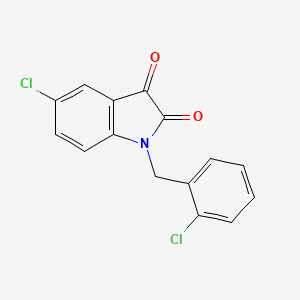
3-(5-bromo-2-propoxyphenyl)-2-cyano-N-cyclopentylacrylamide
Übersicht
Beschreibung
3-(5-bromo-2-propoxyphenyl)-2-cyano-N-cyclopentylacrylamide, commonly known as BPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPCA is a synthetic compound that belongs to the family of acrylamides.
Wissenschaftliche Forschungsanwendungen
BPCA has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, BPCA has been found to exhibit potent anti-inflammatory and analgesic properties. It has also been shown to possess antitumor activity against various cancer cell lines. In the field of materials science, BPCA has been used as a building block for the synthesis of functionalized polymers. BPCA has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis.
Wirkmechanismus
The mechanism of action of BPCA is not fully understood. However, studies have shown that BPCA exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. BPCA has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which play a key role in the inflammatory response.
Biochemical and Physiological Effects:
BPCA has been shown to exhibit low toxicity in vitro and in vivo. Studies have also shown that BPCA does not cause any significant changes in body weight, hematological parameters, or organ weight in animal models. BPCA has been shown to cross the blood-brain barrier and accumulate in the brain, suggesting its potential use in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
BPCA has several advantages as a research tool. It is readily available and can be synthesized in large quantities. BPCA is stable under a wide range of conditions and can be stored for long periods without degradation. However, BPCA has some limitations as a research tool. Its mechanism of action is not fully understood, which limits its potential applications. BPCA is also relatively expensive compared to other research tools.
Zukünftige Richtungen
BPCA has several potential applications in various fields, and future research should focus on exploring its full potential. Some possible future directions include:
1. Investigating the potential of BPCA as a therapeutic agent for the treatment of neurological disorders.
2. Developing BPCA-based materials for applications in drug delivery, catalysis, and sensors.
3. Exploring the potential of BPCA as a scaffold for the synthesis of novel compounds with improved pharmacological properties.
4. Studying the mechanism of action of BPCA in more detail to identify new targets for drug development.
Conclusion:
In conclusion, BPCA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPCA has been shown to exhibit potent anti-inflammatory and analgesic properties and has potential applications in the treatment of neurological disorders. BPCA also has applications in materials science and catalysis. Future research should focus on exploring the full potential of BPCA and identifying new targets for drug development.
Eigenschaften
IUPAC Name |
(Z)-3-(5-bromo-2-propoxyphenyl)-2-cyano-N-cyclopentylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O2/c1-2-9-23-17-8-7-15(19)11-13(17)10-14(12-20)18(22)21-16-5-3-4-6-16/h7-8,10-11,16H,2-6,9H2,1H3,(H,21,22)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIVIOPOGFMFFO-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)Br)/C=C(/C#N)\C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4696659.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutyl-N~2~-phenylglycinamide](/img/structure/B4696667.png)
![N'-[1-(4-methylphenyl)ethylidene]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetohydrazide](/img/structure/B4696669.png)
![4-methoxy-N-[3-(4-methoxyphenyl)propyl]benzamide](/img/structure/B4696674.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4696682.png)
![2-[(4-methoxybenzyl)amino]-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4696683.png)
![2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4696695.png)

![4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4696722.png)
![2-{4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B4696726.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4696749.png)
